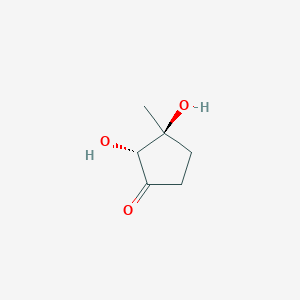
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane is a complex organic compound characterized by its long polyether chain and phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane typically involves the stepwise addition of ethylene oxide units to a phenyl-terminated initiator. This process is often carried out under controlled conditions to ensure the desired degree of polymerization and molecular weight distribution. The reaction conditions usually include:
Temperature: Moderate temperatures (50-100°C) to facilitate the polymerization process.
Catalysts: Basic catalysts such as potassium hydroxide or sodium methoxide to initiate the polymerization.
Solvents: Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous polymerization processes using specialized reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities and achieve the desired purity levels.
化学反応の分析
Types of Reactions
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can target the ether linkages, leading to the formation of alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled temperature and solvent conditions.
Major Products
Oxidation: Phenolic compounds and quinones.
Reduction: Alcohols and diols.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polymerization mechanisms and kinetics.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in developing new pharmaceutical formulations and therapeutic agents.
Industry: Utilized in the production of specialty polymers and advanced materials with unique properties.
作用機序
The mechanism by which 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The long polyether chain allows for multiple points of interaction, enhancing its binding affinity and specificity. The phenyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
- 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol
- 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-amine
- 2,5,8,11,14,17,20,23,26,29,32-十一氧杂三十四烷-34-胺
Uniqueness
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane stands out due to its extended polyether chain, which provides unique solubility and interaction properties. This makes it particularly useful in applications requiring high molecular weight and specific binding characteristics.
特性
CAS番号 |
832128-31-1 |
|---|---|
分子式 |
C43H80O11 |
分子量 |
773.1 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C43H80O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-50-34-35-51-36-37-52-38-39-53-40-41-54-42-43-19-16-15-17-20-43/h15-17,19-20H,2-14,18,21-42H2,1H3 |
InChIキー |
PYSGPYFEVDUISL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)

![Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14196992.png)
![9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14196993.png)
![(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14197005.png)
![Methyl 3-[(propane-2-sulfonyl)amino]benzoate](/img/structure/B14197012.png)
amino}piperidin-1-yl)ethan-1-one](/img/structure/B14197023.png)
![1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14197026.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)
![5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14197048.png)

![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)

